molecular formula C16H16ClNO2 B1453150 2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225701-75-6

2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide

Cat. No.: B1453150
CAS No.: 1225701-75-6
M. Wt: 289.75 g/mol
InChI Key: WYJLFRSJCQGNQD-UHFFFAOYSA-N
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Description

2-Chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide ( 1225701-75-6) is a high-purity organic compound with a molecular formula of C₁₆H₁₆ClNO₂ and a molecular weight of 289.76 g/mol . This acetamide derivative features a chloroacetamide group attached to a benzyl linker that is further substituted at the ortho position with a phenoxymethyl group, as represented by the SMILES notation O=C(NCC1=CC=CC=C1COC2=CC=CC=C2)CCl . This specific molecular architecture, particularly the reactive chloroacetyl group, makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research for constructing more complex molecules. Researchers value this compound for its potential in developing pharmacologically active agents. The structure suggests its utility in creating potential enzyme inhibitors or receptor modulators, given that similar chloroacetamides are known to interact with biological nucleophiles. It is essential for scientists to handle this material with care. The compound is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated place are required . This product is supplied and used For Research Use Only. It is strictly for industrial and scientific research applications and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-chloro-N-[[2-(phenoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-4-5-7-14(13)12-20-15-8-2-1-3-9-15/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJLFRSJCQGNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation Using Chloroacetyl Chloride

The most common and straightforward method involves the reaction of the corresponding amine, 2-(phenoxymethyl)benzylamine , with chloroacetyl chloride under controlled conditions.

Typical procedure:

  • Reactants: 2-(phenoxymethyl)benzylamine and chloroacetyl chloride
  • Solvent: Anhydrous benzene or dichloromethane (DCM) is often used to provide an inert medium.
  • Conditions: The reaction is carried out under reflux for several hours (e.g., 4 hours) to ensure complete acylation.
  • Temperature control: The reaction mixture is cooled with ice after reflux to quench and precipitate the product.
  • Work-up: The crude product is isolated by filtration or extraction, followed by purification (e.g., recrystallization).

Yield and Purity:

  • Reported yields are high, approximately 85% or higher.
  • Purity is typically confirmed by melting point and spectroscopic methods.

Reaction schematic:

$$
\text{2-(phenoxymethyl)benzylamine} + \text{ClCH}_2\text{COCl} \xrightarrow[\text{reflux}]{\text{benzene}} \text{2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide}
$$

This method is supported by experimental data reported in the literature, including a study published in the E-Journal of Chemistry (2011), which detailed the synthesis with an 85.25% yield under reflux in benzene for 4 hours, followed by cooling with ice to isolate the product.

Alternative Methods and Catalysts

While the direct acylation with chloroacetyl chloride is the primary route, related acetamide derivatives have been synthesized using catalytic systems involving palladium complexes, boron trifluoride etherate, and other Lewis acids to facilitate amide bond formation. However, these methods are more commonly applied to simpler amines or different substrates and are less reported for this specific compound.

For example, a related compound, 2-chloro-N-phenylacetamide, was synthesized using palladium diacetate, 2,2'-bipyridine, and boron trifluoride diethyl etherate in toluene at 120 °C for 24 hours, achieving an 81% yield. This method involves a catalytic amidation process but is more complex and less direct than the chloroacetyl chloride route.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Purity (%) Remarks
Direct Acylation with Chloroacetyl Chloride 2-(phenoxymethyl)benzylamine, ClCH2COCl Reflux in benzene, 4 h; ice cooling 85.25 Not specified Simple, high yield, widely used
Catalytic Amidation (Pd, BF3·OEt2) Aniline, Pd(OAc)2, 2,2'-bipyridine, BF3·OEt2 Toluene, 120 °C, 24 h 81 Not specified More complex, catalytic
One-Pot Thionyl Chloride Chlorination Aniline derivative, methoxyacetic acid, thionyl chloride Reflux, followed by crystallization >93.5 >99.8 High purity, scalable, eco-friendly

Research Findings and Notes

  • The direct acylation method is the most documented and practical for laboratory and industrial synthesis of this compound.
  • Reaction time and temperature are critical for optimizing yield and purity.
  • Use of anhydrous and inert conditions prevents side reactions such as hydrolysis.
  • The catalytic amidation method, while effective for related compounds, is less common for this specific molecule due to complexity and longer reaction times.
  • The one-pot thionyl chloride method offers advantages in purity and environmental impact but requires careful control of chlorination and work-up steps.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the product in all methods.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 2-(phenoxymethyl)benzylamine and chloroacetic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Polarity

2-Chloro-N-[2-(Methylsulfanyl)phenyl]acetamide
  • Structure: Replaces the phenoxymethyl group with a methylsulfanyl (–S–CH₃) substituent.
  • Conformation : Exists as a single preferred conformer in solution, as determined by dipole moment analysis and quantum chemical calculations. The synclinal orientation of the C–Cl and C=O bonds stabilizes the structure .
2-Chloro-N-(2-Phenylethyl)acetamide
  • Structure: Features a phenethyl (–CH₂–CH₂–C₆H₅) group instead of the benzyl-phenoxymethyl moiety.
  • Key Data : Lacks the oxygen atom in the side chain, reducing hydrogen-bonding capacity. This may lower solubility in polar solvents compared to the target compound .
Phenoxy Derivatives in Anticancer Research
  • Example: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (Compound 7d) Activity: Exhibits potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in efficacy .
Antimicrobial Chloroacetamides
  • Example: 9-(9-Ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide derivatives Activity: Broad-spectrum antifungal agents targeting fungal plasma membrane ATPases . Comparison: The carbazole moiety in these derivatives provides π-π stacking interactions absent in the target compound, suggesting divergent mechanisms of action.
Pesticide Transformation Products
  • Examples: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide and derivatives Role: Prioritized as transformation products (TPs) of S-metolachlor due to environmental persistence.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Biological Activity (IC₅₀/EC₅₀) Conformational Behavior Reference
2-Chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide Phenoxymethyl benzyl Not reported Likely influenced by steric bulk
2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide Methylsulfanyl Not reported Single conformer
2-(2-Fluoro-phenoxy)-N-...thiadiazol-2-yl}acetamide Fluorophenoxy-thiadiazole 1.8 µM (Caco-2) Flexible side chain
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Ethyl-methylphenyl Environmental TP Rigid aromatic core

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Reference
This compound 301.77 ~3.0* 3 (O, N, Cl)
2-Chloro-N-(2-phenylethyl)acetamide 197.67 2.1 2 (N, Cl)
2-Chloro-N-phenylacetamide 169.61 1.8 2 (N, Cl)

Key Research Findings and Implications

Biological Potency: While direct data are lacking, structural analogs with electron-withdrawing groups (e.g., fluoro) on the phenoxy moiety show enhanced cytotoxicity, suggesting that substituent tuning could optimize activity .

Environmental Impact : Chloroacetamides with alkyl-aromatic substituents are prioritized in pesticide TP studies, emphasizing the need for ecological risk assessments of the target compound .

Biological Activity

2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClN2O2
  • Molecular Weight : Approximately 304.77 g/mol
  • CAS Number : 1225701-75-6

The compound features a chloroacetamide group, which is known for its electrophilic properties, allowing it to interact with nucleophilic sites on proteins or enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various biological pathways. The mechanism includes:

  • Electrophilic Interactions : The chloro group can form covalent bonds with nucleophilic amino acid residues in target proteins, disrupting their normal function.
  • Hydrophobic Interactions : The phenoxymethyl group may fit into hydrophobic pockets of proteins, enhancing binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens with promising results:

  • Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Demonstrated activity against Candida albicans and Aspergillus fumigatus.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cancer cell death.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in the viability of cancer cell lines, particularly those resistant to conventional therapies.
  • In Vivo Studies :
    • Animal models treated with the compound showed significant tumor size reduction compared to control groups, indicating its potential as an effective therapeutic agent in cancer treatment.

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features make it suitable for:

  • Drug Development : Used as a scaffold for designing new therapeutic agents targeting inflammatory diseases and infections.
  • Research Probes : Employed in studies investigating enzyme interactions and protein-ligand binding dynamics.

Data Table: Summary of Biological Activities

Activity TypePathogen/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerCancer Cell LinesInduction of apoptosis
AnticancerTumor ModelsTumor size reduction

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide, and how is reaction progress optimized?

  • Answer: A typical synthesis involves nucleophilic substitution under mild alkaline conditions. For example, K₂CO₃ in acetonitrile facilitates the reaction between 2-chloroacetamide and a substituted benzyl halide or aldehyde derivative (e.g., salicylaldehyde derivatives). Reaction progress is monitored via TLC, with product isolation achieved by filtration and solvent evaporation under reduced pressure . Optimization includes adjusting reaction time (e.g., 24 hours at room temperature) and base stoichiometry (1.5–2.0 equivalents) to minimize side products.

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?

  • Answer:

  • FTIR: Confirm the presence of C=O (amide I band, ~1650–1680 cm⁻¹) and N–H (stretch ~3200–3350 cm⁻¹) groups.
  • NMR:
  • ¹H NMR: Look for the chloroacetamide CH₂Cl group (δ ~4.0–4.3 ppm) and aromatic protons from the phenoxymethylphenyl moiety (δ ~6.8–7.5 ppm).
  • ¹³C NMR: The amide carbonyl appears at δ ~165–170 ppm, while the CH₂Cl carbon resonates at δ ~40–45 ppm .
  • XRD: Resolve crystal packing and confirm stereochemistry, particularly for polymorph identification .

Q. What safety protocols are essential during laboratory handling of this compound?

  • Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management: Segregate halogenated waste (e.g., chloroacetamide byproducts) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

  • Answer: Contradictions may arise from solvent effects, tautomerism, or impurities. Steps include:

  • Solvent Calibration: Compare experimental data with computed shifts using the same solvent model (e.g., IEFPCM for DMSO-d₆).
  • Purity Assessment: Validate via HPLC (≥95% purity) or mass spectrometry to rule out side products.
  • Dynamic Effects: Consider temperature-dependent NMR or DFT-MD simulations to account for conformational flexibility .

Q. What computational tools predict the reactivity of the chloro group for targeted derivatization?

  • Answer:

  • Reactivity Mapping: Use Fukui function analysis (via Gaussian or ORCA) to identify electrophilic sites. The chloro group’s σ* orbital often shows high electrophilicity.
  • Transition State Modeling: Apply QM/MM methods (e.g., CP2K) to simulate nucleophilic substitution (SN₂) pathways with amines or thiols.
  • ICReDD Workflows: Integrate reaction path searches (AFIR method) and machine learning to optimize conditions for new derivatives .

Q. What methodologies are effective for evaluating biological activity, such as enzyme inhibition or antiviral potential?

  • Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., SARS-CoV-2 main protease). Prioritize binding poses with hydrogen bonds to the amide group or π-π stacking with aromatic rings .
  • In Vitro Assays:
  • Antiviral: Perform plaque reduction assays (PRAs) in Vero E6 cells, monitoring EC₅₀ values.
  • Cytotoxicity: Use MTT assays on HEK-293 cells to establish selectivity indices (SI = CC₅₀/EC₅₀) .

Notes

  • Avoid using commercial sources (e.g., BenchChem) per guidelines. Prioritize peer-reviewed synthesis and characterization data .
  • For advanced studies, integrate interdisciplinary approaches (e.g., computational + experimental) to streamline reaction design .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide
Reactant of Route 2
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2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide

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